

# The Strategic Synthesis of 2-Methyl-1H-indene Derivatives: A Cost-Effectiveness Analysis

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## Compound of Interest

Compound Name: 7-Bromo-2-methyl-1H-indene

Cat. No.: B110101

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For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of synthetic routes to 2-methyl-1H-indene derivatives, focusing on the cost-effectiveness of utilizing **7-Bromo-2-methyl-1H-indene** against an alternative pathway. This evaluation is supported by detailed experimental protocols, cost breakdowns of reagents, and visual aids to clarify the synthetic workflows.

The indene scaffold is a valuable structural motif in medicinal chemistry, appearing in a variety of biologically active compounds. The targeted synthesis of substituted indenenes, such as 2-methyl-1H-indene derivatives, is therefore of significant interest. This guide explores two primary synthetic strategies: one proceeding through the brominated intermediate, **7-Bromo-2-methyl-1H-indene**, and an alternative route to the parent 2-methyl-1H-indene.

## Comparative Analysis of Synthetic Pathways

The selection of a synthetic route is often a balance between factors such as the cost of starting materials, the number of synthetic steps, reaction yields, and the ease of purification. Below is a summary of the two pathways under consideration.

Parameter	Route 1: Via 7-Bromo-2-methyl-1H-indene	Route 2: Alternative synthesis of 2-methyl-1H-indene
Starting Material	4-Bromo-6-chloro-2-methyl-2,3-dihydro-1H-inden-1-one	2-Methyl-1-indanone
Key Reagents	Sodium borohydride, Tetrahydrofuran (THF), Methanol	Sodium borohydride, Toluene, p-Toluenesulfonic acid
Number of Key Steps	1 (Reduction and Elimination)	2 (Reduction, then Dehydration)
Reported Yield	High (Specific yield dependent on protocol)	~82% (Overall for two steps)
Product	7-Bromo-2-methyl-1H-indene	2-Methyl-1H-indene
Applicability	Provides a handle (bromine) for further functionalization (e.g., cross-coupling reactions)	Yields the parent indene, suitable for applications where the 7-position is unsubstituted.

## Cost-Effectiveness Evaluation

To provide a quantitative comparison, the approximate costs of the reagents for each pathway are presented below. It is important to note that these prices are subject to change based on supplier and quantity.

### Route 1: Synthesis of **7-Bromo-2-methyl-1H-indene**

Reagent	CAS Number	Purity	Price (USD/kg)
4-Bromo-6-chloro-2-methyl-2,3-dihydro-1H-inden-1-one	869063-68-3	>97%	Contact Supplier for Bulk Pricing
Sodium Borohydride	16940-66-2	98%	~\$300 - \$500
Tetrahydrofuran (THF)	109-99-9	>99%	~\$10 - \$20
Methanol	67-56-1	>99%	~\$0.50 - \$1.50

## Route 2: Synthesis of 2-methyl-1H-indene

Reagent	CAS Number	Purity	Price (USD/kg)
2-Methyl-1-indanone	17496-14-9	99%	~\$800 - \$1200 (for small research quantities)
Sodium Borohydride	16940-66-2	98%	~\$300 - \$500
Toluene	108-88-3	>99%	~\$5 - \$15
p-Toluenesulfonic acid	6192-52-5	>98%	~\$20 - \$40

## Analysis:

The primary determinant of cost-effectiveness in Route 1 is the price of the starting material, 4-Bromo-6-chloro-2-methyl-2,3-dihydro-1H-inden-1-one. While pricing for small quantities is available, bulk pricing, which is crucial for large-scale synthesis, requires direct inquiry with suppliers. In contrast, the starting material for Route 2, 2-Methyl-1-indanone, has more readily available, albeit still significant, pricing information for research quantities.

The reagent costs for both routes are relatively low in comparison to the starting materials. Route 2 involves an additional dehydration step, which may slightly increase processing time and cost. However, the key strategic advantage of Route 1 is the introduction of a bromine atom at the 7-position. This bromine atom serves as a versatile functional handle for subsequent modifications, such as palladium-catalyzed cross-coupling reactions, which are

invaluable in the synthesis of complex pharmaceutical targets. Therefore, the higher potential cost of the starting material in Route 1 may be justified by the synthetic flexibility it affords.

## Experimental Protocols

Route 1: Synthesis of **7-Bromo-2-methyl-1H-indene**

Experimental Workflow:

Dissolve 4-bromo-6-chloro-2-methyl-2,3-dihydro-1H-inden-1-one in THF/Methanol

Cool to -5°C

Add Sodium Borohydride in portions

Stir overnight at room temperature

Quench with ice water

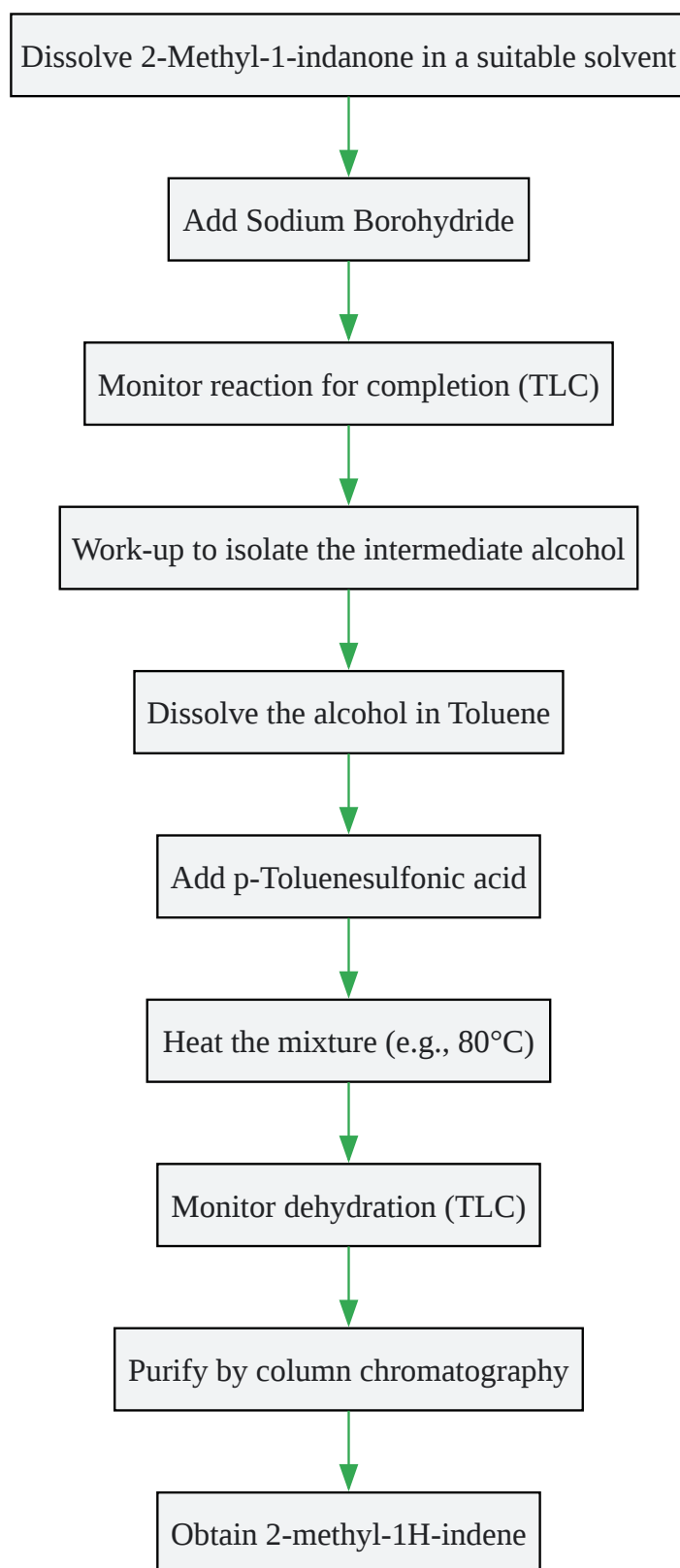
Acidify with HCl

Extract with an organic solvent

Dry and concentrate

Purify by distillation or chromatography

Obtain 7-Bromo-2-methyl-1H-indene



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